N-(5-chloro-2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-fluorophenyl group at the 1-position and an acetamide side chain linked to a 5-chloro-2,4-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O4/c1-31-17-8-18(32-2)16(7-15(17)22)26-19(29)10-27-11-24-20-14(21(27)30)9-25-28(20)13-5-3-12(23)4-6-13/h3-9,11H,10H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAUAXJKCASRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C19H20ClFN2O3
- Molecular Weight : 379 Da
Structural Features
The structure of the compound includes:
- A chloro-substituted dimethoxyphenyl group.
- A pyrazolo[3,4-d]pyrimidine moiety which is known for various biological activities.
- An acetamide functional group that may influence its pharmacological properties.
Research indicates that compounds similar to this compound often exhibit diverse biological activities. The mechanisms of action can include:
- Inhibition of Enzymatic Activity : Many pyrazolo[3,4-d]pyrimidine derivatives inhibit key enzymes such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K), which are critical in cancer cell proliferation.
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways.
Anticancer Activity
A study published in Molecules demonstrated that pyrazolo[3,4-d]pyrimidine derivatives possess significant anticancer properties through the inhibition of CDKs. This class of compounds was found to induce apoptosis in cancer cell lines, suggesting a promising therapeutic avenue for cancer treatment .
Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, derivatives of pyrazolo[3,4-d]pyrimidine were tested against various bacterial strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus and Enterococcus faecalis . This highlights the potential application of this compound in treating infections caused by resistant bacteria.
Toxicity Studies
Toxicity assessments using zebrafish models revealed that certain derivatives exhibited low toxicity levels while maintaining their biological activity. This is crucial for evaluating the safety profile of new compounds before clinical trials .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Similarities and Key Variations
The pyrazolo[3,4-d]pyrimidinone core is conserved across analogs, but substituents on the aryl groups and acetamide side chain vary significantly (Table 1).
Table 1: Structural Comparison of Selected Analogs
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (Cl, F): The target compound’s 5-chloro and 4-fluoro substituents enhance hydrophobic interactions with target proteins but may reduce aqueous solubility .
- Electron-Donating Groups (OCH₃): The 2,4-dimethoxyphenyl group in the target compound likely improves solubility compared to ’s methylphenyl group .
- Methoxy vs. Methyl: Methoxy groups (as in the target compound and ’s 5b) confer better solubility than methyl () due to increased polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
